Compound Description: SR147778 is a potent and selective antagonist of the CB1 cannabinoid receptor. [] It displays nanomolar affinity for both rat brain and human CB1 receptors, while showing low affinity for CB2 receptors. [] SR147778 has been shown to antagonize various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit. [] It also reduces ethanol and sucrose consumption in animal models. []
Compound Description: CP 55,940 is a potent cannabinoid agonist with high affinity for both CB1 and CB2 receptors. [] It is often used as a pharmacological tool to investigate the effects of cannabinoid receptor activation.
Relevance: While structurally different from N-(2,3-Dimethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, CP 55,940's activity as a CB1 agonist provides valuable context. [] Studying its effects and comparing them to those of the target compound can elucidate the latter's potential interactions with the endocannabinoid system, even if it does not act directly on CB1.
Compound Description: AM251 is a selective antagonist of the CB1 cannabinoid receptor. [] It is commonly used to block the effects of endogenous or exogenous cannabinoids in both in vitro and in vivo studies. []
Relevance: Similar to SR147778, AM251 shares a significant structural resemblance to the target compound, further highlighting the prevalence of these core structural motifs in targeting GPCRs and particularly those within the endocannabinoid system. [, ] Understanding AM251's interactions with CB1 can provide insights into the potential binding modes and structure-activity relationships relevant to the target compound.
N-arachidonyldopamine (NADA)
Compound Description: NADA is an endogenous arachidonic acid derivative that acts as an agonist at both CB1 and TRPV1 receptors. [] It is involved in various physiological processes, including pain perception, inflammation, and neurotransmission. []
Relevance: NADA's ability to activate both CB1 and TRPV1, as opposed to the more selective profiles of the previously mentioned compounds, introduces a new facet to the potential pharmacological profile of the target compound. [] Although structurally dissimilar, this overlap in targeting multiple receptor systems warrants further investigation into potential polypharmacological effects of N-(2,3-Dimethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide.
Compound Description: WIN 55,212-2 is a synthetic cannabinoid agonist that acts on both CB1 and CB2 receptors. [, ] It exhibits a wide range of pharmacological effects, including analgesia, hypothermia, and changes in motor activity. [, ]
Relevance: WIN 55,212-2, being a full agonist of both CB1 and CB2 receptors, provides a contrasting profile to the antagonist activity of compounds like SR147778 and AM251. [, ] This contrast is valuable in understanding the potential of N-(2,3-Dimethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide to either activate or inhibit the cannabinoid system depending on its specific interactions with these receptors.
Compound Description: This group of compounds represents a series of structurally related pyrimidinedione derivatives. [] They are synthesized through the reaction of various substituted β-alanines with either urea or potassium thiocyanate. [] The specific biological activities of these compounds are not elaborated on in the provided abstract.
Relevance: This group of compounds shares the core pyrimidinedione structure with N-(2,3-Dimethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. [] The variations in substituents around the pyrimidinedione scaffold, particularly the exploration of thio analogues, highlight the structural diversity possible within this chemical class and offer insights into potential modifications that could be explored for the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.